Skp2 Inhibitor C1

Vue d'ensemble

Description

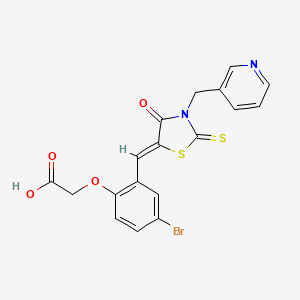

“Skp2 Inhibitor C1” (also known as “SKPin C1”) is an inhibitor of the S-phase kinase-related protein 2 (Skp2). It has been found to have an inhibitory effect on metastatic melanoma cells . Skp2 Inhibitor C1 slows the cell cycle, inhibits cell proliferation, and triggers apoptosis .

Chemical Reactions Analysis

Skp2 Inhibitor C1 works by inhibiting the Skp2-SCF E3 ligase complex, which is responsible for recruiting substrate proteins for their ubiquitination and subsequent degradation by the 26S proteasome . This results in the slowing of the cell cycle, inhibition of cell proliferation, and triggering of apoptosis .

Physical And Chemical Properties Analysis

The physical and chemical properties of Skp2 Inhibitor C1 are specific to its molecular structure. It has a molecular weight of 465.34 and a molecular formula of C18H13BrN2O4S2 .

Applications De Recherche Scientifique

Oncology: Inhibition of Tumor Growth

Skp2 Inhibitor C1 is used in the field of oncology for the inhibition of tumor growth . It specifically targets the Skp2-p27 interaction interface to block their binding , resulting in the decreased ubiquitination of p27 and cellular G1 phase arrest . This leads to the inhibition of cell proliferation, which is a key factor in tumor growth .

Uveal Melanoma Treatment

In the treatment of Uveal Melanoma (UM), Skp2 Inhibitor C1 plays a significant role . It essentially inhibits the growth of UM cells both in vivo and in vitro . The inhibitor decreases the degradation of p27 by blocking ubiquitylation of p27, resulting in p27 accumulation and cell cycle arrest in UM cells . This suppression of UM cell proliferation provides new options and possibilities for targeted therapies in UM .

Multiple Myeloma Treatment

Skp2 Inhibitor C1 is also used in the treatment of Multiple Myeloma (MM) . Treatment with SKPin C1 or Skp2 knockdown increased p27 protein levels in U266 and RPMI 8226 cells by preventing p27 from being ubiquitinated . This slows the cell cycle, inhibits cell proliferation, and triggers apoptosis . Therefore, this study suggested SKPin C1 as a potent inhibitor against aberrant proliferation and immortalization of MM .

Antidepressant-like Effect

Skp2 Inhibitor C1 has been shown to have an antidepressant-like effect in mouse models . It was administered at doses of 5 mg/kg and 10 mg/kg, three times within 24 hours (24, 5, and 1 hour before the test) . The tests used to measure this effect were the tail suspension test (TST), forced swimming test (FST), and social interaction test (SIT) .

Treatment of Nasopharyngeal Carcinoma (NPC)

Skp2 Inhibitor C1 has been used in the treatment of nasopharyngeal carcinoma (NPC) . Depletion of Skp2 sensitized cells to cisplatin treatment, highlighting a promising approach for Skp2 targeting therapy in NPC treatment .

Inhibition of Lung Cancer Cell Lines

Skp2 Inhibitor C1 has been found to be more efficient than non-structure-based compounds in inhibiting lung cancer cell lines H520, H69, H196 and primary mouse small cell lung cancer (SCLC) cells . The IC50 value of Skp2 inhibitor SKPin C1 was lower than MLN4924 and Flavokawain A .

Treatment of Metastatic Melanoma

Skp2 Inhibitor C1 has an inhibitory effect on metastatic melanoma cells . It slows the cell cycle, inhibits cell proliferation, and triggers apoptosis . This provides a new approach for the treatment of metastatic melanoma .

Sensitizing Cells to Cisplatin Treatment

Depletion of Skp2 sensitized cells to cisplatin treatment, highlighting a promising approach for Skp2 targeting therapy in nasopharyngeal carcinoma (NPC) treatment .

Safety And Hazards

Orientations Futures

The future of Skp2 Inhibitor C1 in cancer treatment is promising. The translation of Skp2 inhibition as a cancer treatment strategy to the clinic will require the identification of additional Skp2 target proteins disrupted by these small molecules, their effect on untransformed cells, and the potential for parallel degradation pathways to compensate for the loss of Skp2 function .

Propriétés

IUPAC Name |

2-[4-bromo-2-[(Z)-[4-oxo-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN2O4S2/c19-13-3-4-14(25-10-16(22)23)12(6-13)7-15-17(24)21(18(26)27-15)9-11-2-1-5-20-8-11/h1-8H,9-10H2,(H,22,23)/b15-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCJJVVXEHZJHE-CHHVJCJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)CN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OCC(=O)O)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Skp2 Inhibitor C1 | |

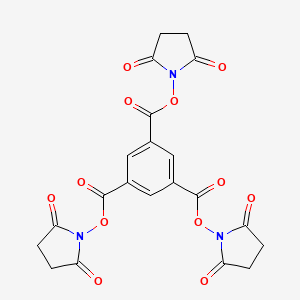

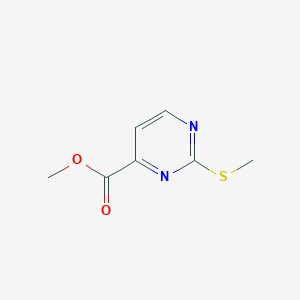

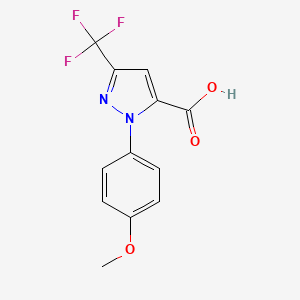

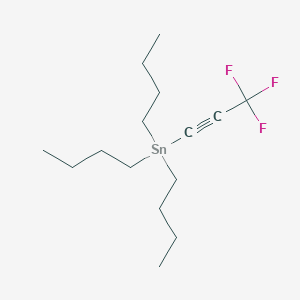

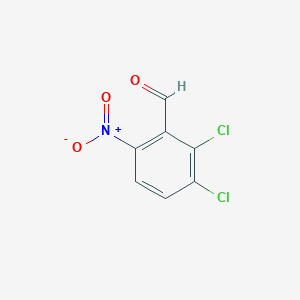

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate](/img/structure/B1310644.png)

![7-Chloroimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1310664.png)

![1-[2-(Methylsulphonyl)phenyl]piperazine](/img/structure/B1310665.png)